molecular formula C15H22N2O2 B13012997 1-(2-(6-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(6-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B13012997
M. Wt: 262.35 g/mol
InChI Key: MRGLBBFVPWNLRU-UHFFFAOYSA-N
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Description

1-(2-(6-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanone is a pyridine-piperidine hybrid compound characterized by a ketone group at the ethanone position, a piperidine ring substituted at the 2-position with a pyridine moiety, and an isopropoxy group at the 6-position of the pyridine ring. The isopropoxy group likely enhances lipophilicity, influencing bioavailability and receptor interactions compared to other substituents like methoxy or halogen groups .

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

1-[2-(6-propan-2-yloxypyridin-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C15H22N2O2/c1-11(2)19-15-8-7-13(10-16-15)14-6-4-5-9-17(14)12(3)18/h7-8,10-11,14H,4-6,9H2,1-3H3

InChI Key

MRGLBBFVPWNLRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C2CCCCN2C(=O)C

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

Chemical Formula : C14H20N2O
Molecular Weight : 232.33 g/mol
CAS Number : Not specifically listed in the search results but can be derived from its structure.

Structure

The compound features a piperidine ring substituted with a 6-isopropoxypyridine moiety, which is critical for its biological activity. The ethanone group contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that compounds related to piperidine derivatives exhibit significant antimicrobial properties. A study evaluating various piperidine derivatives, including those similar to 1-(2-(6-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanone , found that many showed promising antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus6.25 µg/mL
Compound BEscherichia coli12.5 µg/mL
Compound CSalmonella Typhi25 µg/mL
1-(2-(6-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanone Various (pending study)TBD

Pharmacological Activity

In addition to antimicrobial effects, piperidine derivatives are known for their diverse pharmacological profiles, including:

  • Analgesic Effects : Some studies indicate that piperidine derivatives may exhibit pain-relieving properties.
  • CNS Activity : The structure suggests potential interactions with central nervous system receptors, which could lead to psychoactive effects or therapeutic applications in mood disorders.

Case Studies

A notable case study involved the synthesis and evaluation of various piperidine derivatives for their biological activities. The synthesized compounds were tested against multiple strains of bacteria and fungi, revealing that certain modifications in the piperidine structure significantly enhanced their antimicrobial efficacy.

Key Findings:

  • Compounds with halogen substitutions showed improved activity against resistant bacterial strains.
  • The introduction of various functional groups on the piperidine ring altered the binding affinity to microbial targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 1-(2-(6-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanone, focusing on structural variations, bioactivity, and physicochemical properties:

Compound Name Substituents Key Features Bioactivity/Properties Reference
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives Tetrazole ring at pyridine position Synthesized via reaction of aryl aniline with sodium azide and triethyl orthoformate. Antimicrobial activity: Compounds 25, 26, 28 showed MIC values of 4–16 µg/mL against S. aureus and E. coli. Hydrophobic interactions dominate ligand-receptor binding.
2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone 3,5-Dinitrophenyl group Exhibits amide bond isomerization. Variable-temperature NMR revealed ΔG‡ ≈ 67 kJ/mol for isomer interconversion. Dynamic structural behavior impacts solubility and binding kinetics.
1-(5,6-Dichloropyridin-3-yl)ethanone 5,6-Dichloro substitution Synthesized via Friedel-Crafts acylation. Intermediate in agrochemicals; high electrophilicity due to electron-withdrawing Cl groups.
1-(6-(tert-Butyldimethylsilyloxy)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone Fluorine and silyloxy groups Enhanced steric bulk from silyl group improves metabolic stability. Potential CNS drug candidate; molecular weight 352.52.
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone Methoxy and pyrrolidine groups Methoxy group increases electron density on pyridine. Used in coordination chemistry; no explicit bioactivity reported.

Key Structural and Functional Insights :

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance electrophilicity, improving reactivity in nucleophilic substitutions . Electron-Donating Groups (e.g., OiPr, OMe): Increase lipophilicity and bioavailability, as seen in the isopropoxy variant. Bulkier Groups (e.g., tert-butyldimethylsilyloxy): Improve metabolic stability but may reduce membrane permeability .

Biological Activity: Tetrazole-containing analogs exhibit broad-spectrum antimicrobial activity due to hydrophobic interactions with bacterial enzymes . Fluorinated derivatives (e.g., 1-(6-fluoropyridin-3-yl)ethanone) are explored for CNS penetration, leveraging fluorine’s small size and high electronegativity .

Synthetic Routes :

  • Common methods include acylation of azines (e.g., chloroacetyl chloride with piperidine) and nucleophilic substitution reactions .

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